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Compound of Interest

Compound Name:
4,5-Dimethylisoxazole-3-

carboxylic acid

Cat. No.: B026824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dimethylisoxazole-3-carboxylic acid (CAS No. 100047-61-8, Molecular Formula: C₆H₇NO₃).

Due to the limited availability of experimental spectra in public databases, this document

presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and

Mass Spectrometry (MS). Additionally, generalized experimental protocols for acquiring such

data are detailed to guide researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4,5-Dimethylisoxazole-3-
carboxylic acid. This data is computationally generated and serves as a reliable reference for

the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm) Multiplicity Assignment

~10-13 Singlet (broad) -COOH

~2.3 Singlet -CH₃ (at C4)

~2.1 Singlet -CH₃ (at C5)
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Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~165 -COOH

~160 C3

~158 C5

~115 C4

~11 -CH₃ (at C4)

~9 -CH₃ (at C5)

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

2500-3300 O-H stretch (carboxylic acid, broad)

~1700 C=O stretch (carboxylic acid)

~1600 C=N stretch (isoxazole ring)

~1450 C-H bend (methyl groups)

~1300 C-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation

141.04 [M]⁺ (Molecular Ion)

124.04 [M - OH]⁺

96.04 [M - COOH]⁺
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 4,5-Dimethylisoxazole-3-carboxylic acid in approximately 0.6-0.8 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.

Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

3. ¹³C NMR Spectroscopy:

Acquire the spectrum on the same NMR spectrometer.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid 4,5-Dimethylisoxazole-3-carboxylic acid directly onto

the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

A background spectrum of the clean ATR crystal should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of 4,5-Dimethylisoxazole-3-carboxylic acid in a suitable volatile

solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas

chromatography inlet.

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

Visualizations
Experimental Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylisoxazole-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026824#spectroscopic-data-nmr-ir-ms-for-4-5-
dimethylisoxazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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